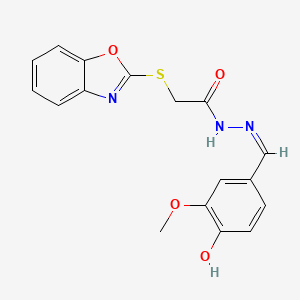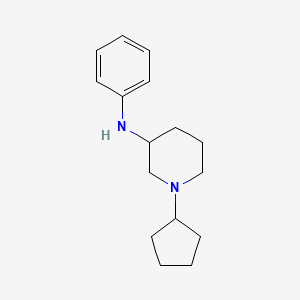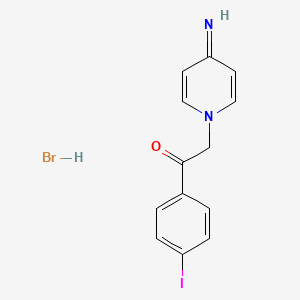![molecular formula C15H15F2N3O B5968554 4-(2,4-difluorophenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5968554.png)
4-(2,4-difluorophenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a pyrazole derivative . Pyrazole derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities .
Synthesis Analysis
Pyrazole derivatives have a huge variety of synthesis methods and synthetic analogues . An effective one-pot strategy was developed for the synthesis of 4-arylpyrazolo .Molecular Structure Analysis
The molecular structure of this compound is complex. It contains a pyrazole nucleus, which is a five-membered heterocycle that constitutes a class of compounds particularly useful in organic synthesis .Chemical Reactions Analysis
This compound has shown in vivo efficacy without vasoconstrictor effect . It has been used in the treatment of migraine .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 4-(2,4-difluorophenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one, focusing on six unique applications:
Migraine Treatment
This compound, known as Rimegepant, is primarily used as a calcitonin gene-related peptide (CGRP) receptor antagonist. It is effective in the acute treatment of migraines, providing relief from migraine pain and associated symptoms such as photophobia, phonophobia, and nausea . Clinical studies have shown that it is more effective than placebo in relieving migraine symptoms within two hours post-dose .
Preventive Treatment of Episodic Migraine
Rimegepant is also used for the preventive treatment of episodic migraines in adults. It helps reduce the frequency of migraine attacks when taken regularly . Unlike other migraine treatments, it does not cause vasoconstriction, making it suitable for patients with cardiovascular contraindications .
Neurogenic Inflammation
Research indicates that this compound can be used to treat neurogenic inflammation. By blocking CGRP receptors, it helps reduce inflammation caused by the release of neuropeptides from sensory nerves . This application is particularly relevant in conditions where neurogenic inflammation plays a significant role.
Asthma and Chronic Obstructive Pulmonary Disease (COPD)
The compound has potential applications in treating airway inflammatory diseases such as asthma and COPD. By inhibiting CGRP receptors, it can help reduce inflammation and improve respiratory function in these conditions .
Circulatory Shock and Thermal Injury
Rimegepant may be beneficial in treating circulatory shock and thermal injuries. Its ability to modulate neurogenic vasodilation and inflammation can help manage the symptoms and improve outcomes in these critical conditions .
Menopausal Flushing
The compound is also being explored for its potential to alleviate flushing associated with menopause. By targeting CGRP receptors, it can help reduce the frequency and severity of hot flashes and other vasomotor symptoms experienced during menopause .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-(2,4-difluorophenyl)-1-propan-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N3O/c1-8(2)20-15-12(7-18-20)11(6-14(21)19-15)10-4-3-9(16)5-13(10)17/h3-5,7-8,11H,6H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFSETCIJOOWQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=N1)C(CC(=O)N2)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-{1-[(1-methyl-1H-imidazol-5-yl)carbonyl]-3-pyrrolidinyl}-1-piperidinyl)pyrimidine](/img/structure/B5968476.png)

![N-butyl-2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5968496.png)
![4-chloro-2-{[3-(2-hydroxyethyl)-4-(3-methyl-2-buten-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5968500.png)


![2-(2-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}phenoxy)ethanol](/img/structure/B5968530.png)
![[3-benzyl-1-(1-oxidoisonicotinoyl)-3-piperidinyl]methanol](/img/structure/B5968535.png)

![1-(4-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-thienyl)ethanone](/img/structure/B5968547.png)
![2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B5968551.png)

![1-(2-fluorobenzyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-2-piperazinone](/img/structure/B5968566.png)
